4-isopropoxy-N-methyl-N-phenylbenzamide
Description
4-Isopropoxy-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by an isopropoxy group at the para position of the benzamide core, an N-methyl group, and an N-phenyl substituent. This compound belongs to a class of molecules frequently explored for their structural versatility in medicinal chemistry, particularly in the design of anticonvulsants, enzyme inhibitors, and receptor modulators . Its synthesis typically involves Friedel-Crafts acylation followed by functionalization of the aromatic ring and subsequent amide coupling. Spectroscopic techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and IR are critical for confirming its tautomeric form and substituent orientation .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34g/mol |
IUPAC Name |
N-methyl-N-phenyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(2)20-16-11-9-14(10-12-16)17(19)18(3)15-7-5-4-6-8-15/h4-13H,1-3H3 |
InChI Key |
GCYGLBUFTZQUIK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-isopropoxy-N-methyl-N-phenylbenzamide’s properties, we compare it with structurally related benzamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Insights
Substituent Effects on Bioactivity
- The methoxy group in 4-methoxy-N-(3-methylphenyl)benzamide facilitates hydrogen bonding to the carbonyl oxygen, critical for anticonvulsant activity in the maximal electroshock (MES) model . In contrast, the isopropoxy group in this compound introduces steric bulk, which may reduce hydrogen-bonding efficiency but enhance membrane permeability .
- Sulfonyl and morpholinyl groups (e.g., in 2-isopropoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide) improve aqueous solubility and pharmacokinetics, addressing a common limitation of hydrophobic benzamides .
Conformational Flexibility
- X-ray crystallography of N-phenylbenzamides reveals that active anticonvulsants adopt a conformation where the phenyl ring is oriented 90°–120° relative to the amide plane, enabling optimal target engagement . Computational modeling suggests that the isopropoxy group in this compound may stabilize a similar conformation, though experimental validation is needed.
Synthetic Accessibility Compounds like this compound are synthesized via nucleophilic substitution and amide coupling, analogous to routes used for hydrazinecarbothioamide intermediates (e.g., IR bands at 1243–1258 cm$ ^{-1} $ confirm C=S bond formation) . Thiazole-containing analogs (e.g., 4-isopropyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide) require additional steps for heterocycle introduction, increasing synthetic complexity .
Spectroscopic Differentiation
- IR spectra of benzamides with thione tautomers (e.g., 1,2,4-triazole derivatives) lack ν$ _{S-H} $ bands (~2500–2600 cm$ ^{-1} $) but show ν$ _{C=S} $ at 1247–1255 cm$ ^{-1} $, distinguishing them from amide tautomers . This contrasts with the ν$ _{C=O} $ band at ~1663–1682 cm$ ^{-1} $ in simpler benzamides like 4-methoxy-N-(3-methylphenyl)benzamide .
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